2-(Bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one
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Overview
Description
2-(Bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one is a complex organic compound characterized by its unique bicyclic structure. The compound features a bicyclo[2.2.1]heptane moiety, which is a bridged bicyclic hydrocarbon, and a thiazolone ring, which is a sulfur-containing heterocycle. This combination of structural elements imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
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Formation of the Bicyclo[2.2.1]heptane Moiety: : The bicyclo[2.2.1]heptane structure can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as maleic anhydride. The resulting adduct is then subjected to hydrogenation to yield the saturated bicyclo[2.2.1]heptane.
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Introduction of the Amino Group: : The bicyclo[2.2.1]heptane derivative is then reacted with an amine, such as ammonia or an alkylamine, under appropriate conditions to introduce the amino group at the desired position.
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Formation of the Thiazolone Ring: : The final step involves the cyclization of the intermediate with a thioamide and an appropriate electrophile to form the thiazolone ring. This step may require specific catalysts and reaction conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and process intensification techniques to enhance the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one can undergo various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation may target the thiazolone ring or the bicyclo[2.2.1]heptane moiety, leading to the formation of different products.
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce specific functional groups within the compound, such as carbonyl or nitro groups.
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Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, alkylating agents, nucleophiles like amines, thiols, and appropriate solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(Bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into the compound’s pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound’s chemical properties make it useful in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-(Bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist or antagonist, or modulator of signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Norbornane: A saturated hydrocarbon with a similar bicyclic structure but lacking the thiazolone ring.
Norbornene: An unsaturated derivative of norbornane with a double bond in the bicyclic ring system.
Norbornadiene: Another unsaturated derivative with two double bonds in the bicyclic ring system.
Camphor: A bicyclic ketone with a structure similar to norbornane but with additional functional groups.
Uniqueness
2-(Bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one is unique due to the presence of both the bicyclo[2.2.1]heptane moiety and the thiazolone ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanylimino)-5-methyl-5-propan-2-yl-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS/c1-8(2)14(3)12(17)16-13(18-14)15-11-7-9-4-5-10(11)6-9/h8-11H,4-7H2,1-3H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNCXQNUXCHRRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)NC(=NC2CC3CCC2C3)S1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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